molecular formula C10H9NO2S B3032654 5-Benzyl-1,3-thiazolidine-2,4-dione CAS No. 33321-31-2

5-Benzyl-1,3-thiazolidine-2,4-dione

Cat. No. B3032654
CAS RN: 33321-31-2
M. Wt: 207.25 g/mol
InChI Key: STDKZZIKAJFATG-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound . It is a part of the thiazolidinediones family, which are five-membered compounds containing nitrogen and sulfur . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .


Synthesis Analysis

Thiazolidinediones, including 5-Benzyl-1,3-thiazolidine-2,4-dione, can be synthesized using deep eutectic solvents that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was proven to be the best for further synthesis .


Molecular Structure Analysis

The molecular structure of 5-Benzyl-1,3-thiazolidine-2,4-dione includes a thiazole ring that contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .

Scientific Research Applications

Anticancer Properties

5-Benzyl-1,3-thiazolidine-2,4-dione: and its derivatives exhibit promising anticancer activity. Researchers have found that these compounds can inhibit cancer cell growth by interfering with key cellular processes. For instance, they may target specific signaling pathways or inhibit enzymes crucial for cancer cell survival. Further studies are needed to explore their mechanism of action and potential as novel anticancer agents .

Antimicrobial Activity

The thiazolidine scaffold, including 5-Benzyl-1,3-thiazolidine-2,4-dione , has demonstrated antimicrobial properties. These compounds can inhibit the growth of bacteria (both Gram-positive and Gram-negative) and fungi. Their mode of action may involve disrupting cell membranes, interfering with metabolic pathways, or inhibiting essential enzymes. Researchers continue to investigate their efficacy against various pathogens .

Anti-Inflammatory Effects

Thiazolidine derivatives, including 5-Benzyl-1,3-thiazolidine-2,4-dione , possess anti-inflammatory activity. They may modulate inflammatory pathways, reduce cytokine production, and suppress immune responses. These properties make them potential candidates for managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Potential

Studies suggest that thiazolidine compounds can protect neurons from oxidative stress and neurodegenerative processes. 5-Benzyl-1,3-thiazolidine-2,4-dione derivatives may enhance neuronal survival, promote neurite outgrowth, and mitigate neuroinflammation. Researchers are exploring their application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

The presence of sulfur in thiazolidine derivatives contributes to their antioxidant properties. These compounds scavenge free radicals, protect cells from oxidative damage, and maintain redox balance5-Benzyl-1,3-thiazolidine-2,4-dione may serve as a potent antioxidant, potentially benefiting overall health and preventing oxidative stress-related diseases .

Metabolic Syndrome and Diabetes

Thiazolidine derivatives have been investigated for their potential role in managing metabolic syndrome and diabetes. They may improve insulin sensitivity, regulate glucose metabolism, and reduce inflammation associated with these conditions5-Benzyl-1,3-thiazolidine-2,4-dione could be a valuable scaffold for developing novel antidiabetic agents .

PTP1B Inhibition

Computer-aided studies have explored the inhibitory effects of 5-(Substituted benzylidene) thiazolidine-2,4-diones on protein tyrosine phosphatase 1B (PTP1B). PTP1B inhibitors are potential therapeutic targets for type 2 diabetes and obesity. These compounds may enhance insulin signaling and improve glucose homeostasis .

In Vitro Antioxidant Studies

Substituted 5-benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. These compounds exhibited antioxidant effects, suggesting their potential as natural antioxidants .

Mechanism of Action

Target of Action

The primary targets of 5-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and cytoplasmic Mur ligase enzyme . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis . Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .

Mode of Action

5-Benzyl-1,3-thiazolidine-2,4-dione interacts with its targets through different mechanisms. It improves insulin resistance by activating the PPARγ receptor, which promotes insulin sensitivity and improves the uptake of blood glucose . It also exhibits antimicrobial action by inhibiting the cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The activation of PPARγ by 5-Benzyl-1,3-thiazolidine-2,4-dione leads to the transcription of genes involved in lipid and glucose homeostasis . This results in improved insulin sensitivity and glucose uptake . The inhibition of Mur ligases disrupts the biosynthesis of peptidoglycan, a critical component of bacterial cell walls, leading to the death of the bacteria .

Pharmacokinetics

They are metabolized in the liver and excreted in the bile .

Result of Action

The activation of PPARγ by 5-Benzyl-1,3-thiazolidine-2,4-dione leads to improved insulin sensitivity and glucose uptake, which can help manage type 2 diabetes . Its antimicrobial action results in the death of bacteria, making it potentially useful in treating bacterial infections . Its antioxidant action helps in neutralizing harmful ROS, thereby protecting cells from oxidative damage .

Action Environment

The action of 5-Benzyl-1,3-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound. Additionally, the presence of other medications can influence its absorption and metabolism, potentially leading to drug-drug interactions

properties

IUPAC Name

5-benzyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDKZZIKAJFATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390095
Record name 5-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1,3-thiazolidine-2,4-dione

CAS RN

33321-31-2
Record name 5-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzaldehyde (10.6 g) and 2,4-thiazolidinedione (11.7 g) were reacted together by a procedure analogous to that described in Example 1. The resulting material, 5-benzylidene-2,4-thiazolidinedione (18.5 g) was dissolved in dioxan (300 ml) and hydrogenated over 10% Palladium-charcoal (18.5 g) at 200 psi, overnight. The mixture was filtered through diatomaceous earth, the filter cake thoroughly washed with dioxan, and the combined dioxan solutions evaporated to afford the title compound, mp 83°-86° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
18.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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